trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid
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Overview
Description
trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid: is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . It is a derivative of cyclohexanecarboxylic acid, featuring a hydroxyl group and a methyl group attached to the cyclohexane ring in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid typically involves the hydrogenation of benzoic acid derivatives under specific conditions . The reaction is carried out in the presence of a catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired trans configuration .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or aminated cyclohexane derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules .
Biology: The compound’s hydroxyl group and carboxylic acid functionality make it a valuable intermediate in the synthesis of biologically active molecules . It can be used in the development of pharmaceuticals and agrochemicals .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties . These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial activities .
Industry: Industrially, the compound is used in the production of polymers and resins . Its structural properties contribute to the development of materials with enhanced mechanical and thermal stability .
Mechanism of Action
The mechanism of action of trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways . The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function . The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: A simpler derivative without the hydroxyl and methyl groups.
trans-4-Methyl-1-cyclohexanecarboxylic acid: Similar structure but lacks the hydroxyl group.
trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid: Contains an aminomethyl group instead of the hydroxyl group.
Uniqueness: trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid is unique due to the presence of both a hydroxyl group and a methyl group in a trans configuration on the cyclohexane ring . This structural feature imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
4-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMLEZXKTFPIFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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